1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine
Overview
Description
1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may interact with their targets in a number of ways . For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and structure, can provide some insight into its potential pharmacokinetic properties .
Result of Action
Benzofuran derivatives have been found to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may have a variety of effects at the molecular and cellular level.
Action Environment
It is known that the activity of benzofuran derivatives can vary remarkably depending on substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of 1-(2,3-dihydro-1-benzofuran-3-yl)ethanone using a suitable reducing agent such as sodium borohydride (NaBH4) in the presence of a solvent like methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Formation of benzofuran-3-one derivatives.
Reduction: Formation of benzofuran-3-ylmethanol.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine
- 2,3-Dihydro-1-benzofuran-3-amine hydrochloride
- (1S)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine
Uniqueness: 1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-5,7,9H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAWVKCPAYDQPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C12)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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